molecular formula C12H19N3O3S B2964443 N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide CAS No. 2248545-61-9

N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide

Cat. No.: B2964443
CAS No.: 2248545-61-9
M. Wt: 285.36
InChI Key: VIFJVXYVDWVJFJ-VIFPVBQESA-N
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Description

“1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-” is a compound with the molecular formula C10H25N3 and a molecular weight of 187.3256 . It’s also known as “Dimethylaminopropylamine (DMAPA)” and belongs to the class of 1,3-diamines . DMAPA is a versatile intermediate with a variety of applications .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 .


Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . It’s also used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .


Physical and Chemical Properties Analysis

DMAPA is a weakly basic, colorless liquid . It has a molecular weight of 187.3256 .

Mechanism of Action

The specific mechanism of action for this compound is not available .

Safety and Hazards

DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

Properties

IUPAC Name

N-[(2S)-2-(dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9(15(2)3)7-14-12(16)10-5-6-11(13-8-10)19(4,17)18/h5-6,8-9H,7H2,1-4H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFJVXYVDWVJFJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=C(C=C1)S(=O)(=O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1=CN=C(C=C1)S(=O)(=O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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